[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone;oxalic acid
Overview
Description
[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone;oxalic acid: is a complex organic compound that belongs to the class of piperidine and piperazine derivatives. This compound is characterized by the presence of ethoxyphenyl groups attached to piperidine and piperazine rings, which are further connected by a methanone group. The addition of oxalic acid forms a salt, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and piperazine intermediates, which are then functionalized with ethoxyphenyl groups. The final step involves the formation of the methanone linkage between the two intermediates, followed by the addition of oxalic acid to form the salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediates and the final product, with careful control of temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the methanone group, converting it to a secondary alcohol.
Substitution: The piperidine and piperazine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted piperidine and piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and structural dynamics of these macromolecules.
Medicine
Medically, the compound is investigated for its potential therapeutic properties, including its role as a receptor agonist or antagonist. It may have applications in treating neurological disorders, given its structural similarity to known pharmacologically active compounds.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced solubility, stability, and bioavailability. It is also employed in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Ethoxyphenyl)piperazine]: Shares the ethoxyphenyl and piperazine moieties but lacks the piperidine and methanone groups.
[4-(2-Ethoxyphenyl)piperidine]: Contains the ethoxyphenyl and piperidine moieties but lacks the piperazine and methanone groups.
[1-(2-Ethoxyphenyl)methanone]: Features the ethoxyphenyl and methanone groups but lacks the piperidine and piperazine rings.
Uniqueness
The uniqueness of [1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone lies in its combined structural features, which confer specific chemical and biological properties. The presence of both piperidine and piperazine rings, along with the methanone linkage and ethoxyphenyl groups, allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research and industrial applications.
Properties
IUPAC Name |
[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O3.C2H2O4/c1-3-32-25-11-7-5-9-23(25)21-28-15-13-22(14-16-28)27(31)30-19-17-29(18-20-30)24-10-6-8-12-26(24)33-4-2;3-1(4)2(5)6/h5-12,22H,3-4,13-21H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLRWLHOUMOBTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4OCC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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